molecular formula C17H14ClN3O2 B2691610 N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide CAS No. 1112445-11-0

N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

Cat. No.: B2691610
CAS No.: 1112445-11-0
M. Wt: 327.77
InChI Key: JAVNUXUDHQOSMZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group linked via an acetamide bridge to a 3-methyl-2-oxo-1,2-dihydroquinoxaline moiety. The compound’s structure has likely been resolved using X-ray crystallography with programs such as SHELXL or SHELXT, which are widely employed for small-molecule refinement and structure determination . The 2-chlorophenyl substituent may enhance lipophilicity and influence receptor binding, while the quinoxaline core contributes to π-stacking interactions and hydrogen bonding, as observed in structurally related compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-17(23)21(15-9-5-4-8-14(15)19-11)10-16(22)20-13-7-3-2-6-12(13)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVNUXUDHQOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide typically involves the reaction of 2-chloroaniline with 3-methylquinoxalin-2-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential use in drug development, particularly for the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to produce its biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substitution on the Aromatic Ring
  • N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide (): Differs in the aromatic substituent (4-methoxy-2-nitrophenyl vs. 2-chlorophenyl). Demonstrated crystallographic stability via hydrogen bonding and π-π interactions .
  • 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (): Replaces the quinoxaline moiety with a thiadiazole ring. Exhibits a melting point of 212–216°C and notable antimicrobial activity, suggesting that heterocyclic substitutions significantly influence thermal stability and bioactivity .
Heterocyclic Core Modifications
  • Pyridazin-3(2H)-one Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. The pyridazinone core differs from quinoxaline in electronic properties, leading to divergent receptor selectivity (e.g., FPR1 vs. FPR2 activation) .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (): Substitutes quinoxaline with a benzothiazole ring and adds a trifluoromethyl group. Synthesized via microwave-assisted methods (75% yield), highlighting how core modifications can streamline synthesis efficiency .

Pharmacological Activity

Compound Core Structure Key Substituents Bioactivity Source
Target Compound Quinoxaline 2-Chlorophenyl Under investigation
N-(4-Methoxy-2-nitrophenyl)-... Quinoxaline 4-Methoxy-2-nitrophenyl Anticancer (predicted)
2-(2-Chlorophenyl)-N-(thiadiazol-2-yl)... Thiadiazole 2-Chlorophenyl, thiol Antimicrobial
N-(4-Bromophenyl)-... (Pyridazinone) Pyridazinone 4-Bromophenyl, methoxybenzyl FPR2 agonist
N-(Benzothiazole-2-yl)-... Benzothiazole 2-Chlorophenyl, CF3 Not reported
Key Findings:
  • Thiadiazole derivatives () show pronounced antimicrobial activity, whereas pyridazinones () target formyl peptide receptors, indicating core-dependent mechanistic divergence.
  • Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding compared to chlorine .

Physicochemical Properties

  • Quinoxaline derivatives often exhibit higher melting points due to rigid aromatic cores .
  • Solubility :
    • The chloro substituent likely reduces aqueous solubility compared to methoxy or nitro groups, which have mixed polarity effects .

Biological Activity

N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural features. It contains a chlorophenyl group and a quinoxaline derivative, contributing to its unique biological profile. The molecular formula is C14H12ClN3O2C_{14}H_{12}ClN_{3}O_{2}, with a molecular weight of approximately 287.72 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : Studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to activate caspases and disrupt mitochondrial membrane potential, leading to cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and Panc-1 .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural similarity to known antibiotics suggests potential efficacy in treating bacterial infections.
  • Neuroprotective Properties : Some derivatives of quinoxaline have shown promise in neuroprotection by inhibiting cholinesterase activity, which is crucial for maintaining cognitive function in neurodegenerative diseases .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveInhibits acetylcholinesterase

Case Studies

  • Anticancer Efficacy : In one study, a related quinoxaline derivative was shown to exhibit an IC50 value of 1.4 µM against Panc-1 cells, indicating potent anticancer properties . The study utilized flow cytometry to analyze cell cycle distribution and confirmed that treatment led to G2/M phase arrest.
  • Cholinesterase Inhibition : Another investigation focused on the neuroprotective effects where the compound significantly inhibited acetylcholinesterase activity, suggesting potential benefits in Alzheimer's disease models .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between a substituted quinoxalinone precursor and 2-chloro-N-phenylacetamide derivatives. Key steps include:

  • Precursor Preparation: React 3-methyl-2-oxo-1,2-dihydroquinoxaline with chloroacetyl chloride under basic conditions to introduce the acetamide moiety.
  • Coupling Reaction: Condense the intermediate with 2-chloroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous THF at 60°C for 12 hours .
  • Purification: Recrystallize the crude product from a dichloromethane/hexane (1:2) mixture to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and acetamide carbonyl (δ 168–170 ppm in 13C^{13}\text{C} NMR) .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry (e.g., bond angles and torsion angles in the quinoxaline ring) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+^+: 342.08) .

Q. What initial biological activity screening approaches are recommended?

Methodological Answer: Prioritize in vitro assays to evaluate therapeutic potential:

  • Anticancer Activity: Use MTT assays against HeLa or MCF-7 cell lines (IC50_{50} determination).
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases via fluorescence-based assays.
  • Antimicrobial Testing: Employ agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized for gram-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) to improve coupling efficiency.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for yield enhancement.
  • Continuous Flow Systems: Implement flow chemistry to reduce reaction time and improve reproducibility .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) with immobilized proteins.
  • Molecular Dynamics Simulations: Model interactions using the compound’s InChIKey (e.g., HRJBSKZNFFYFII) to predict binding modes .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can computational methods predict the compound’s binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein PDB structures (e.g., 1M17 for kinase targets).
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methyl groups) using Hammett constants .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4, 37°C).
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with assays .

Q. What derivatization strategies enhance pharmacological properties?

Methodological Answer:

  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., NO2_2) at the phenyl ring via electrophilic substitution .
  • Prodrug Design: Acetylate the amide nitrogen to improve bioavailability .

Q. How does crystallographic analysis inform conformation-activity relationships?

Methodological Answer:

  • Torsion Angle Analysis: Compare XRD data (e.g., dihedral angles between quinoxaline and chlorophenyl groups) to activity trends .

Q. What stability studies are critical for long-term storage?

Methodological Answer:

  • Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Photostability: Use UV light (320–400 nm) to assess degradation pathways .

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